N-Acetyldehydrovaline Esters Display 10–30-Fold Slower Thiol Addition Kinetics Compared to Schiff-Base-Activated Dehydrovaline Esters
Under the same reaction conditions, the rate of thiol addition to N-acetyldehydrovaline ester (the methyl ester of the target compound) is 10- to 30-fold lower than the rate of addition to salicylidene-, p-nitrosalicylidene-, and pyridoxylidene-dehydrovaline esters [1]. This kinetic differentiation directly demonstrates that N-acetyl protection of the α-amino group of dehydrovaline substantially deactivates the α,β-unsaturated system toward nucleophilic attack, whereas Schiff-base activation dramatically enhances reactivity.
| Evidence Dimension | Relative rate of sulfhydryl compound (thiol) addition to dehydrovaline derivatives |
|---|---|
| Target Compound Data | N-acetyldehydrovaline ester: relative rate = 1 (baseline, slowest group) |
| Comparator Or Baseline | Salicylidene-dehydrovaline ester, p-nitrosalicylidene-dehydrovaline ester, pyridoxylidene-dehydrovaline ester: relative rate = 10–30 times faster than target |
| Quantified Difference | 10–30-fold slower addition for the N-acetyl derivative |
| Conditions | Thiol addition reactions performed under comparable conditions in the same study; exact solvent and temperature were controlled by the authors (Chemische Berichte 1978, 111, 1058–1076) |
Why This Matters
This quantitative reactivity gap enables selective synthetic strategies: researchers can choose N-acetyldehydrovaline when a low-reactivity, protected building block is required, or switch to a Schiff-base derivative when accelerated conjugation is desired, making procurement of the correct derivative critical for controlling product distribution in cysteine-containing peptide synthesis.
- [1] Oehler, E.; Prantz, E.; Schmidt, U. Amino acids and peptides part 27. Dehydro amino acids part 14. Biomimetic experiments on cysteine synthesis: addition of sulfhydryl compounds to dehydro amino acids. Chemische Berichte, 1978, 111, 1058–1076. View Source
